molecular formula C16H20ClN3O2 B497204 N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 957492-83-0

N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B497204
CAS No.: 957492-83-0
M. Wt: 321.8g/mol
InChI Key: BBTUCBHPCYABOK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic small molecule featuring a propanamide backbone linking a substituted phenyl group (5-chloro-2-methoxyphenyl) and a 3,4,5-trimethylpyrazole heterocycle.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-10-11(2)19-20(12(10)3)8-7-16(21)18-14-9-13(17)5-6-15(14)22-4/h5-6,9H,7-8H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTUCBHPCYABOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC(=O)NC2=C(C=CC(=C2)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of an appropriate 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Substitution on the Phenyl Ring: The 5-chloro-2-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amide Bond Formation: The final step involves coupling the pyrazole derivative with the chlorinated methoxyphenyl derivative using amide bond-forming reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems may be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorinated phenyl ring is susceptible to nucleophilic aromatic substitution, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationships (SAR) : The trimethylpyrazole core in the target compound may enhance selectivity for hydrophobic binding pockets compared to smaller heterocycles (e.g., triazole in ).
  • Synthetic Optimization : The propanamide linker’s flexibility (target compound, ) could improve bioavailability relative to rigid carboxamide derivatives ().

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22ClN3O2, with a molar mass of approximately 335.83 g/mol. The compound features a chloro-methoxyphenyl group, a pyrazolyl group, and a propanamide backbone, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets include:

  • Enzymes : The compound may inhibit or activate various enzymes involved in metabolic pathways.
  • Receptors : It could bind to receptors that mediate cellular responses to hormones or neurotransmitters.
  • Proteins : Interaction with proteins can lead to modulation of cellular processes such as apoptosis and cell proliferation.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 12.50 µM against the SF-268 (human glioma) cell line and 42.30 µM against the NCI-H460 (human lung cancer) cell line, indicating significant anti-tumor activity .
Cell LineIC50 (µM)
MCF7 (Breast)3.79
SF-268 (Glioma)12.50
NCI-H460 (Lung)42.30

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Studies suggest that compounds with similar structures exhibit significant inhibition of COX activity, leading to reduced inflammatory responses .

Case Studies and Research Findings

  • Study on Pyrazole Derivatives : A review highlighted various pyrazole derivatives as promising candidates for cancer therapy due to their ability to induce apoptosis in cancer cells. The study specifically noted that compounds with similar structural motifs to this compound showed enhanced cytotoxicity against multiple cancer cell lines .
  • Cytotoxicity Assessment : In another study assessing a series of pyrazole compounds, it was found that those with methyl substitutions on the pyrazole ring demonstrated increased potency against A549 (lung cancer) cells, suggesting a structure-activity relationship that could be explored further in the context of this compound .

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